2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride
Description
Historical Context of Triazole-Containing Heterocyclic Compounds
The discovery of triazoles dates to 1885, when Bladin first characterized the five-membered heterocyclic ring system containing three nitrogen atoms (C₂H₃N₃). Early research focused on their structural versatility, but their pharmacological potential became evident in the mid-20th century with the development of antifungal agents like fluconazole and voriconazole, which inhibit fungal ergosterol synthesis. The 1,2,4-triazole isomer, in particular, gained prominence due to its metabolic stability and capacity for hydrogen bonding, enabling interactions with biological targets such as cytochrome P450 enzymes. By the 21st century, advancements in click chemistry and regioselective synthesis methods, including metal-free cycloadditions and ionic liquid–mediated reactions, expanded the accessibility of triazole derivatives. These innovations laid the groundwork for complex hybrids like 2-(5-piperidin-4-yl-4H-1,2,4-triazol-3-yl)-pyridine dihydrochloride, which combines triazole’s pharmacophoric properties with piperidine’s conformational flexibility.
Significance of this compound in Chemical Research
This compound (C₁₂H₁₅N₅·2HCl, MW: 333.4 g/mol) exemplifies strategic molecular hybridization. The 1,2,4-triazole core enables π-π stacking and hydrogen bonding, while the piperidine moiety introduces sp³-hybridized nitrogen, enhancing binding to biological targets. The dihydrochloride salt improves aqueous solubility, a critical factor for in vitro and in vivo studies. Its structural features align with trends in kinase inhibitor design, where triazole–piperidine hybrids modulate ATP-binding pockets. For instance, derivatives of this scaffold have shown promise in inhibiting HIV-1 reverse transcriptase and cancer cell proliferation. Additionally, its synthetic versatility allows functionalization at the triazole 3- and 5-positions or piperidine nitrogen, enabling structure-activity relationship (SAR) studies.
General Applications in Academic Research Settings
In academic research, this compound serves as:
- A building block for bioactive molecules : It is used to synthesize triazolo-pyrimidines and furopyridines with antiviral and anticancer properties. For example, piperidinyl-substituted triazolopyrimidines derived from this scaffold exhibited EC₅₀ values of 0.8–2.1 µM against HIV-1.
- A ligand in coordination chemistry : The triazole nitrogen atoms coordinate with transition metals, enabling applications in catalysis and materials science.
- A biochemical probe : Its fluorescent analogs facilitate studies of protein-ligand interactions in proteomics.
Table 1: Key Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₅·2HCl | |
| Molecular Weight | 333.4 g/mol | |
| Solubility | Soluble in water, DMSO, and methanol | |
| Synthetic Routes | Microwave-assisted cycloaddition, SNAr |
Properties
IUPAC Name |
2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5.2ClH/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9;;/h1-3,6,9,13H,4-5,7-8H2,(H,15,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWFVCHXZZYQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride typically involves the reaction of pyridine with piperidine and triazole derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or triazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : 2-(5-Piperidin-4-yl-4H-1,2,4-triazol-3-yl)pyridine
- Molecular Formula : C12H15N5·2HCl
- Molecular Weight : 296.23 g/mol
- Purity : Typically around 90% .
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit potent anticancer properties. For instance, derivatives of 1,2,3-triazoles have been identified as selective inhibitors of c-Met kinases, which are implicated in cancer progression. The compound under discussion may share similar mechanisms due to its structural features .
In a study involving triazole derivatives, compounds with modifications at the 2 and 6 positions showed significant inhibition of cancer cell lines, suggesting that 2-(5-Piperidin-4-yl-4H-1,2,4-triazol-3-yl)-pyridine dihydrochloride could be a candidate for further development in cancer therapeutics .
Antifungal Properties
The triazole core is well-known for its antifungal activity. Research has demonstrated that compounds with triazole structures can effectively inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This compound may exhibit similar antifungal properties and could be explored for treating various fungal infections .
GABA Receptor Modulation
Studies have shown that triazole-containing compounds can modulate GABA receptors, which are essential for neurotransmission in the central nervous system. The potential for this compound to interact with these receptors could lead to developments in treating neurological disorders such as anxiety and epilepsy .
Antidiabetic Effects
Recent literature suggests that triazole derivatives may possess antidiabetic properties through the modulation of glucose metabolism and insulin sensitivity. The structural characteristics of this compound position it well for exploration in this therapeutic area .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-Piperidin-4-yl-4h-1,2,4-triazol-3-yl)-pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Implications
- Solubility and Bioavailability : The dihydrochloride salt of the target compound likely outperforms neutral analogs in aqueous solubility, critical for oral administration .
- Target Binding : Piperidine’s basic nitrogen may facilitate interactions with acidic residues in biological targets, while pyridine enables π-π stacking .
- Synthetic Challenges : Salt formation requires precise stoichiometry, as seen in related dihydrochloride syntheses .
Biological Activity
2-(5-Piperidin-4-yl-4H-1,2,4-triazol-3-yl)-pyridine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring and a triazole moiety, contributing to its pharmacological properties.
- IUPAC Name : 2-[5-(4-piperidinyl)-1H-1,2,4-triazol-3-yl]pyridine dihydrochloride
- Molecular Formula : C12H15N5·2HCl
- Molecular Weight : 284.24 g/mol
- Purity : 90%
- Storage Conditions : 2–8 °C
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The triazole ring is known for its ability to form hydrogen bonds and interact with biological macromolecules, enhancing the compound's efficacy in various assays.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Hepatocellular Carcinoma (HCC) : The compound showed significant inhibition of HsClpP (human caseinolytic protease P), which plays a critical role in mitochondrial homeostasis and apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. A study conducted on various synthesized derivatives indicated that compounds containing the triazole moiety displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar diffusion method:
| Bacteria | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
| Candida albicans | 50 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Synthesis and Evaluation
In a comprehensive study published by researchers, a series of pyridine derivatives were synthesized and evaluated for their biological activities. Among these derivatives, this compound was found to possess significant anti-inflammatory and analgesic properties alongside its anticancer effects .
Case Study 2: Molecular Modeling
Molecular docking studies have been performed to understand the binding affinity of this compound with various targets. The computational analysis revealed strong interactions with active sites of enzymes implicated in cancer progression, suggesting a mechanism through which the compound exerts its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation .
- Ventilation : Use fume hoods for weighing and handling powdered forms .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
- Stepwise Synthesis :
Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) .
Cyclization : Triazole formation via Huisgen 1,3-dipolar cycloaddition with Cu(I) catalysis .
Salt Formation : React with HCl in dioxane/water to isolate the dihydrochloride salt .
- Key Parameters : Monitor pH during salt formation (target pH <2) and use vacuum drying for hygroscopic intermediates .
Q. How should researchers characterize the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., DMSO, water) via gravimetric analysis. Note instability in basic conditions (pH >8) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) with ESI+ mode .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- NMR Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra (B3LYP/6-31G* basis set) .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by obtaining single-crystal structures .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may skew data .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (20–100°C), catalyst loading (0.1–5 mol%), and reaction time (6–72 hrs) to identify optimal conditions .
- Intermediate Purity : Purify intermediates via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) before subsequent steps .
- Inert Conditions : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis .
Q. How should researchers troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to Pd(OAc)₂ (e.g., PdCl₂, XPhos-palladacycles) .
- Stoichiometry Adjustment : Increase equivalents of pyridine precursor (1.2–1.5 eq) to drive the reaction .
- Solvent Effects : Switch from acetonitrile to DMF for better solubility of aromatic intermediates .
Q. What advanced analytical methods validate compound purity for publication?
- Methodological Answer :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm. Acceptable purity: ≥95% .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity by measuring weight loss under nitrogen up to 200°C .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data across literature sources?
- Methodological Answer :
- Contextual Factors : Note differences in solvent grades (HPLC vs. technical grade) and temperature (25°C vs. 40°C) .
- Standardized Protocols : Repeat experiments using USP-grade solvents and controlled temperature baths .
- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to mimic physiological conditions if discrepancies persist .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
